molecular formula C17H31N3O2S B11581064 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-pentylpyrimidin-4(3H)-one

2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11581064
M. Wt: 341.5 g/mol
InChI Key: GQPQKUJAZNWDEH-UHFFFAOYSA-N
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Description

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C17H31N3O2S It is known for its unique structure, which includes a pyrimidinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidinone Core: This is usually achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a suitable thiol reagent under controlled conditions.

    Substitution with Dipropylaminoethyl Group: This step involves the nucleophilic substitution reaction where the dipropylaminoethyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The sulfanyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or aldehydes.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can yield various substituted derivatives.

Scientific Research Applications

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H31N3O2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-4-hydroxy-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H31N3O2S/c1-4-7-8-9-14-15(21)18-17(19-16(14)22)23-13-12-20(10-5-2)11-6-3/h4-13H2,1-3H3,(H2,18,19,21,22)

InChI Key

GQPQKUJAZNWDEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O

Origin of Product

United States

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